
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H24BrN3O3 and its molecular weight is 578.466. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antiproliferative Activity
A study by Minegishi et al. (2015) discusses the synthesis of a series of indenopyrazoles that demonstrate promising antiproliferative activity toward human cancer cells. One compound, in particular, exhibited significant inhibition of cell growth, suggesting potential applications in cancer research.
2. Novel Synthesis Methods
Research by Chen, Pan, & Wu (2011) provides insight into novel synthesis methods for H-pyrazolo[5,1- A]isoquinolines, which could be integral in developing new pharmaceutical compounds.
3. Improved Drug Synthesis Processes
Nishimura and Saitoh (2016) outlined an improved synthetic route for a key intermediate in drug discovery, highlighting the importance of process chemistry in the pharmaceutical industry (Nishimura & Saitoh, 2016).
4. Catalytic Performance in Synthesis
A study by Ebrahimipour et al. (2018) explores a novel Cu(II) Schiff base complex and its application in catalyzing the synthesis of certain organic compounds, indicating its potential use in organic chemistry and materials science.
5. Formation of Bromonium Ylides
He et al. (2016) describe the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which has implications for the development of new chemical entities (He et al., 2016).
6. Antioxidant Activity of Bromophenols
Research on marine red algae by Li et al. (2011) reveals the isolation of bromophenols with potent antioxidant activities, suggesting potential applications in food preservation and health supplements.
7. Biological Applications of Novel Compounds
A study by Hassanien, Abd El-Ghani, & Elbana (2022) highlights the synthesis of novel compounds containing lawsone, evaluated for antioxidant and antitumor activities, indicating potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole intermediate, which is then coupled with the quinoline derivative to form the final product.", "Starting Materials": [ "4-methoxybenzoyl chloride", "phenylhydrazine", "4-phenyl-2,3-dihydroquinolin-1(2H)-one", "potassium carbonate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazole", "a. Dissolve phenylhydrazine (1.2 equiv) in ethanol and add 4-methoxybenzoyl chloride (1 equiv) dropwise with stirring at room temperature.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazole intermediate.", "Step 2: Synthesis of 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one", "a. Dissolve 4-phenyl-2,3-dihydroquinolin-1(2H)-one (1 equiv) and the pyrazole intermediate (1 equiv) in DMF.", "b. Add potassium carbonate (2 equiv) and bromine (1 equiv) to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 12 hours.", "d. Cool the reaction mixture and pour it into water.", "e. Extract the organic layer with ethyl acetate and wash with water and brine.", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "g. Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS番号 |
330672-28-1 |
製品名 |
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
分子式 |
C32H24BrN3O3 |
分子量 |
578.466 |
IUPAC名 |
6-bromo-3-[2-(4-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
InChIキー |
GPTUCMNNELMYSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



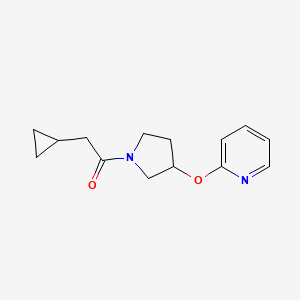
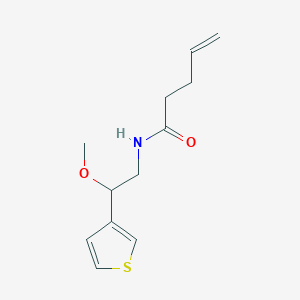
![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)
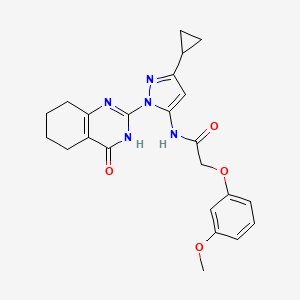
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)

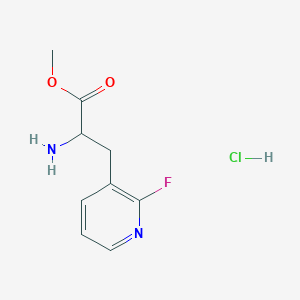

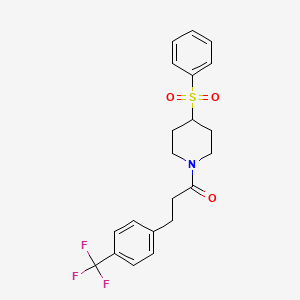
![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)